N-Desmethyl Zopiclone-d8 Hydrochloride
CAS No.: 1189719-74-1
VCID: VC0196739
Molecular Formula: C16H8Cl2N6O3D8
Molecular Weight: 419.29
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
N-Desmethyl Zopiclone-d8 Hydrochloride is a deuterated derivative of N-Desmethyl Zopiclone, which is an active metabolite of Zopiclone, a non-benzodiazepine hypnotic agent used primarily for treating insomnia. The compound is significant in pharmacological research due to its role in studying the metabolism and effects of Zopiclone and its derivatives. The addition of deuterium (d8) provides a distinct isotopic signature, making it valuable for analytical purposes, particularly in mass spectrometry. Synthesis and ApplicationsThe synthesis of N-Desmethyl Zopiclone-d8 Hydrochloride involves deuteration processes where hydrogen atoms are replaced with deuterium. This modification enhances its utility in analytical studies by providing a distinguishable isotopic signature. The compound is crucial for understanding the pharmacokinetics and pharmacodynamics of Zopiclone and its metabolites, contributing significantly to research on sleep disorders and their treatments. Pharmacological ActivityN-Desmethyl Zopiclone-d8 Hydrochloride acts primarily on the gamma-aminobutyric acid (GABA) receptor complex, modulating GABAergic neurotransmission pathways. This action is similar to its parent compound, Zopiclone, which is known for its hypnotic efficacy in treating insomnia . Safety and HandlingHandling N-Desmethyl Zopiclone-d8 Hydrochloride requires caution due to its potential toxicity and skin irritation properties. It is classified as harmful if swallowed and may cause respiratory irritation. Protective clothing, gloves, and eye protection are recommended when handling this compound . In case of exposure, medical advice should be sought promptly . |
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CAS No. | 1189719-74-1 |
Product Name | N-Desmethyl Zopiclone-d8 Hydrochloride |
Molecular Formula | C16H8Cl2N6O3D8 |
Molecular Weight | 419.29 |
IUPAC Name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/i5D2,6D2,7D2,8D2; |
SMILES | C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |
Appearance | Solid |
Purity | 95% by HPLC; 98% atom D |
Related CAS | 59878-63-6 (unlabelled) |
Synonyms | (Piperazine-d8)-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro- 5H-pyrrolo[3,4-b]pyrazin-5yl Ester Hydrochloride |
Tag | Zopiclone Impurities |
PubChem Compound | 45038908 |
Last Modified | Apr 15 2024 |
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